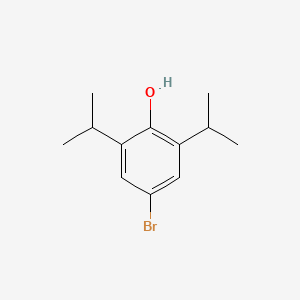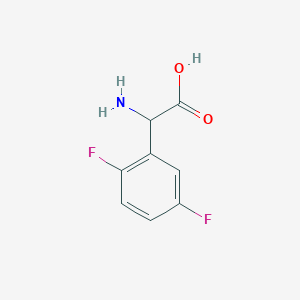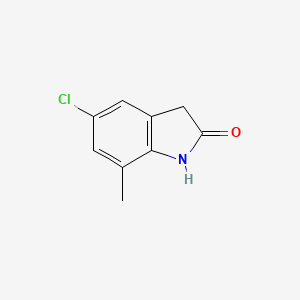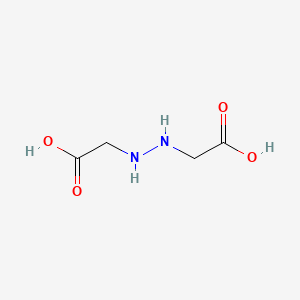![molecular formula C14H12F3NO B3034954 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)
2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H12F3NO and its molecular weight is 267.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Chromatographic Separation and Study of Enantiomers
Research has demonstrated the utility of certain N-aryl-2,5-dimethylpyrrole-3-carbaldehydes in the chromatographic separation of enantiomers and the study of barriers to racemization. Specifically, the ability to separate the enantiomers of these compounds through liquid chromatography and to determine barriers to partial rotation about C–N bonds has been of significant interest (Vorkapić-Furač et al., 1989).
2. Synthesis and Characterization of Derivatives
Various studies have focused on the synthesis and characterization of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, including their NMR spectroscopic investigations. These compounds are synthesized using a sequential or multicomponent reaction approach, expanding the scope of trifluoromethyl-substituted organic compounds (Palka et al., 2014).
3. Computational Studies on Pyrrole Derivatives
Computational studies have been conducted on various pyrrole derivatives, including ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. These studies utilize spectroscopic analyses and quantum chemical calculations to predict interaction sites, binding energy, and the existence of resonance-assisted hydrogen bonds (Singh et al., 2014).
4. Non-Linear Optical (NLO) Material Applications
The investigation of pyrrole-containing chalcone derivatives has revealed their potential as non-linear optical materials. These derivatives show promising properties for the formation of new heterocyclic compounds and exhibit significant first hyperpolarizability, indicating their suitability for NLO applications (Singh et al., 2014).
5. Knoevenagel Condensations and Microwave Irradiation Effects
Studies on Knoevenagel condensations involving 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde have explored the effects of microwave irradiation on these reactions, leading to the formation of various derivatives like furo[3,2-b]pyrrole and furo[3,2-c]pyridine. This research contributes to the understanding of reaction mechanisms and the synthesis of novel compounds (Gajdoš et al., 2006).
6. Synthesis of Novel Pyrazole Carbaldehydes
The synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent illustrates the diverse synthetic applications of trifluoromethyl-substituted pyrroles. The structural confirmation of these compounds through NMR and X-ray crystallography highlights their potential in various chemical applications (Hu et al., 2010).
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards enzymes like reverse transcriptase .
Mode of Action
The trifluoromethyl group in similar compounds has been reported to enhance drug potency by lowering the pka of the cyclic carbamate, facilitating a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for compounds with similar structures .
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-7-11(8-19)10(2)18(9)13-5-3-12(4-6-13)14(15,16)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMOTVDVAVQQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)



![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)
![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)



